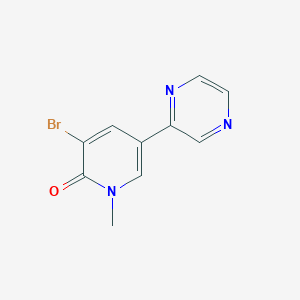







|
REACTION_CXSMILES
|
[Br:1]Br.[CH3:3][N:4]1[CH:9]=[C:8]([C:10]2[CH:15]=[N:14][CH:13]=[CH:12][N:11]=2)[CH:7]=[CH:6][C:5]1=[O:16]>C(O)(=O)C>[Br:1][C:6]1[C:5](=[O:16])[N:4]([CH3:3])[CH:9]=[C:8]([C:10]2[CH:15]=[N:14][CH:13]=[CH:12][N:11]=2)[CH:7]=1
|


|
Name
|
|
|
Quantity
|
2.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
|
Name
|
|
|
Quantity
|
3.5 g
|
|
Type
|
reactant
|
|
Smiles
|
CN1C(C=CC(=C1)C1=NC=CN=C1)=O
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|


|
Type
|
CUSTOM
|
|
Details
|
stirred overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture is filtered
|
|
Type
|
WASH
|
|
Details
|
the filtered solid washed with glacial acetic acid
|
|
Type
|
CUSTOM
|
|
Details
|
The filtrate is evaporated in vacuum
|
|
Type
|
ADDITION
|
|
Details
|
the oily residue treated with aqueous sodium bisulfate
|
|
Type
|
ADDITION
|
|
Details
|
has been added 7 g of sodium bisulfate
|
|
Type
|
ADDITION
|
|
Details
|
A solution of saturated potassium carbonate is added to the suspension
|
|
Type
|
FILTRATION
|
|
Details
|
The resulting solid is filtered
|
|
Type
|
WASH
|
|
Details
|
washed with H2O and air
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|
|
Type
|
CUSTOM
|
|
Details
|
obtained from the evaporated filtrate
|
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from isopropanol with decolorizing charcoal
|
|
Type
|
ADDITION
|
|
Details
|
added
|
|
Type
|
FILTRATION
|
|
Details
|
filtered off hot
|
|
Type
|
FILTRATION
|
|
Details
|
The suspended solid is filtered
|
|
Type
|
WASH
|
|
Details
|
washed with distilled H2O
|
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from isopropanol
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
WASH
|
|
Details
|
washed with ether and air
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|


Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C(N(C=C(C1)C1=NC=CN=C1)C)=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |